
Potassium benzylxanthate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium benzylxanthate is an organosulfur compound with the chemical formula C₆H₅CH₂OCS₂K. It is a potassium salt of benzyl xanthic acid and is typically used in various chemical processes due to its unique properties. This compound is known for its role in the flotation of ores and its applications in organic synthesis.
Métodos De Preparación
Potassium benzylxanthate can be synthesized through the reaction of benzyl alcohol with carbon disulfide in the presence of potassium hydroxide. The general reaction is as follows:
C6H5CH2OH+CS2+KOH→C6H5CH2OCS2K+H2O
This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods often involve the use of continuous reactors to maintain consistent quality and efficiency.
Análisis De Reacciones Químicas
Potassium benzylxanthate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium benzylxanthate has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Industry: It is used in the flotation of ores and as a collector in the mining industry.
Mecanismo De Acción
The mechanism of action of potassium benzylxanthate involves its ability to form complexes with metal ions. This property is particularly useful in the flotation process, where it helps in the separation of metal ores. The molecular targets and pathways involved include the interaction with metal sulfides, leading to the formation of metal-xanthate complexes that can be easily separated from the ore.
Comparación Con Compuestos Similares
Potassium benzylxanthate can be compared with other xanthates such as:
Potassium ethylxanthate: Used in similar applications but has a different alkyl group.
Potassium isobutylxanthate: Also used in the mining industry with a different alkyl group.
Sodium ethylxanthate: Similar in function but uses sodium instead of potassium.
The uniqueness of this compound lies in its benzyl group, which imparts different reactivity and selectivity compared to other xanthates.
Propiedades
Número CAS |
2720-79-8 |
|---|---|
Fórmula molecular |
C8H7KOS2 |
Peso molecular |
222.4 g/mol |
Nombre IUPAC |
potassium;phenylmethoxymethanedithioate |
InChI |
InChI=1S/C8H8OS2.K/c10-8(11)9-6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
NIONVQFBKDTMHR-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COC(=S)[S-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


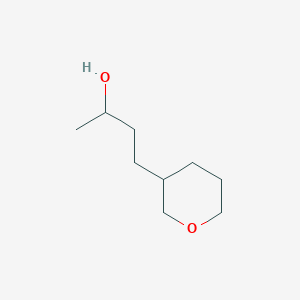
![2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
![2-[(Dimethylphosphoryl)methoxy]ethan-1-aminehydrochloride](/img/structure/B13560579.png)
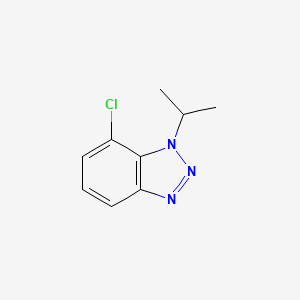
![2-Methylidene-6-oxaspiro[3.4]octane](/img/structure/B13560585.png)
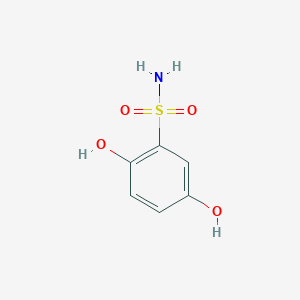
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(propan-2-yloxy)propanoicacid](/img/structure/B13560597.png)
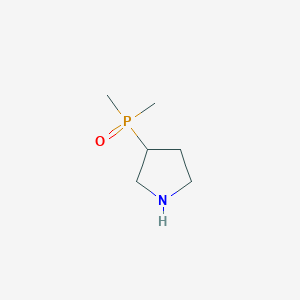
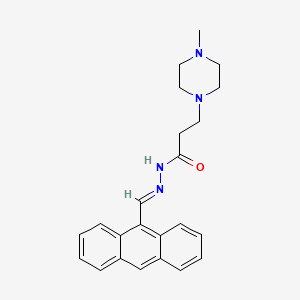
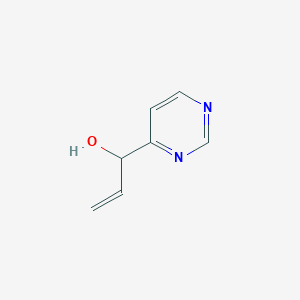
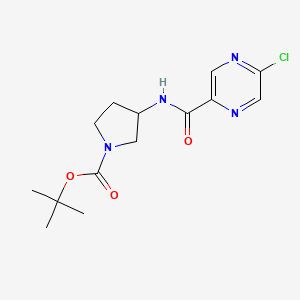

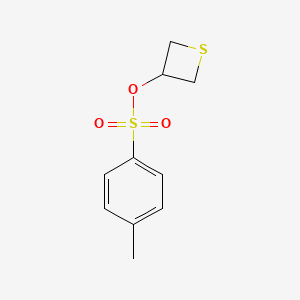
![9-Ethyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13560631.png)
